N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Description
The exact mass of the compound N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-acetylphenyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBZYZLECRBEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308621 | |
| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-65-3 | |
| Record name | NSC205496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide chemical structure
This technical guide details the structural properties, synthesis, and application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , a significant diaryl sulfonamide scaffold.[1][2][3]
This molecule serves as a critical "privileged structure" in medicinal chemistry—acting both as a potential carbonic anhydrase inhibitor and a versatile intermediate for synthesizing bioactive chalcone-sulfonamide hybrids.[1][2][3][4][5]
Classification: Diaryl Sulfonamide / Synthetic Intermediate Primary Application: Medicinal Chemistry (Anticancer & Enzyme Inhibition)[1][2][3][4]
Structural Architecture & Physicochemical Profile[1][2][4][5][6]
The molecule consists of two distinct aromatic domains linked by a polar sulfonamide (
Molecular Geometry
Unlike linear amides, the sulfonamide linkage introduces a tetrahedral geometry around the sulfur atom, typically creating a "V-shaped" or "L-shaped" conformation.[1][2][3]
-
Domain A (Electrophilic/Lipophilic): The 4-chlorobenzenesulfonyl moiety.[1][2][3][4][5][6] The chlorine atom at the para position increases lipophilicity (LogP) and metabolic stability against ring oxidation.[2][3][4][5]
-
Domain B (Nucleophilic/Reactive): The 3-acetylphenyl moiety.[1][2][3][4][5][6] The acetyl group at the meta position prevents steric hindrance with the sulfonamide oxygen atoms, preserving the potential for downstream condensation reactions (e.g., Claisen-Schmidt).[1][2][3][4]
Key Physicochemical Properties (Calculated)
| Property | Value (Est.) | Significance |
| Molecular Formula | Core composition.[1][2][3][4][5][7] | |
| Molecular Weight | 309.77 g/mol | Falls within Lipinski's Rule of 5 (<500).[2][3][4][5] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability.[1][2][3][4][5] |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Zn²⁺ coordination).[1][2][3][4][5] |
| H-Bond Acceptors | 3 (O=S=O, C=O) | Facilitates receptor interaction.[1][2][3][4][5][7] |
| Rotatable Bonds | 3 | Allows conformational adaptation in binding pockets.[1][2][3][4][5] |
Synthesis Protocol: Nucleophilic Substitution
The most robust synthesis method utilizes a Schotten-Baumann type reaction under basic conditions.[1][2][3][4][5] This protocol prioritizes high yield and purity by scavenging the HCl byproduct immediately upon formation.[1][2][3][4][5]
Reaction Mechanism
The reaction involves the nucleophilic attack of the primary amine of 3-aminoacetophenone onto the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride .[1][2][3][4]
Pathway Diagram (DOT):
Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.[1][2][3][4]
Experimental Procedure (Standardized)
Note: All steps must be performed in a fume hood due to the toxicity of sulfonyl chlorides.
Reagents:
-
Pyridine (Solvent/Base) or DCM with Triethylamine (1.2 eq)[1][2][3][4][5]
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone.[2][3][4][5]
Step-by-Step Protocol:
-
Preparation: Dissolve 3-aminoacetophenone (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 4-chlorobenzenesulfonyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).[2][3][4][5]
-
Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess base and precipitate the product (or separate layers if using DCM).
-
Isolation: Filter the precipitate or extract the organic layer.[1][2][3][4][5] Wash with water (3x) and brine.[2][3][4][5]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to obtain a white/off-white solid.[1][2][3][4][5]
Applications & Downstream Derivatization[1][2][4][5]
This molecule is rarely the "end-point" drug; rather, it is a high-value intermediate.[1][2][3][4] The acetyl group (
The Claisen-Schmidt Transformation
Researchers react N-(3-acetylphenyl)-4-chlorobenzenesulfonamide with aromatic aldehydes (e.g., benzaldehyde, pyridin-4-carboxaldehyde) to create chalcones.[1][2][3][4] These hybrids target tubulin polymerization and induce apoptosis in cancer cells (e.g., MCF-7, HCT-116).[1][2][3][4]
Derivatization Workflow (DOT):
Figure 2: Derivatization of the scaffold into bioactive chalcone hybrids.
Biological Activity Profile[1][2][4][5][6][8]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety (
) mimics the transition state of hydration.[1][2][3][4][5] The 4-chloro substitution enhances binding affinity to the hydrophobic pocket of Carbonic Anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumor tissues.[1][2][3][4] -
Antibacterial Potential: While less potent than sulfamethoxazole, this scaffold retains baseline bacteriostatic activity by inhibiting dihydropteroate synthase (DHPS).[1][2][3][4][5]
Analytical Characterization Standards
To validate the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, the following spectral signatures must be observed:
| Method | Expected Signal | Interpretation |
| FT-IR | 3200–3300 cm⁻¹ | N-H stretching (Sulfonamide).[1][2][3][4] |
| 1680 cm⁻¹ | C=O stretching (Acetyl ketone).[1][2][3][4][5] | |
| 1340 & 1160 cm⁻¹ | S=O asymmetric/symmetric stretch.[1][2][3][4][5] | |
| ¹H-NMR | Methyl protons of the acetyl group.[1][2][3][4][7] | |
| Sulfonamide N-H proton (D₂O exchangeable).[1][2][3][4][5] | ||
| Aromatic protons (distinct splitting for 1,4- and 1,3-substitutions).[1][2][3][4] |
References
-
PubChem. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide (Analogous Structure & Properties).[1][2][3][4][5] National Library of Medicine.[1][2][3][4][5] [Link][1][2][3][4]
-
Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.[1][2][3][4] Crystallography Reports.[1][2][3][4][5] (Provides the base protocol for the para-isomer). [Link]
-
Mahyavanshi, J., et al. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide.[1][2][3][4] (Demonstrates the Claisen-Schmidt utility of acetyl-sulfonamides). [Link]
-
Balandis, B., et al. (2020). Synthesis and Structure–Affinity Relationship of Chlorinated Pyrrolidinone-Bearing Benzenesulfonamides as Human Carbonic Anhydrase Inhibitors.[1][2][3][4][5] Bioorganic Chemistry.[1][2][3][4][5][8] [Link][1][2][3][4]
Sources
- 1. ripublication.com [ripublication.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound... [chemdiv.com]
- 7. mdpi.com [mdpi.com]
- 8. Ordu University Journal of Science and Tecnology » Submission » Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T [dergipark.org.tr]
3-aminoacetophenone 4-chlorobenzenesulfonyl chloride reaction product
An In-depth Technical Guide: Synthesis, Characterization, and Application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The reaction involves a classic nucleophilic substitution between 3-aminoacetophenone and 4-chlorobenzenesulfonyl chloride. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, details methods for product characterization, and offers a practical troubleshooting guide. The insights herein are designed to empower researchers to not only replicate this synthesis reliably but also to understand the critical parameters that govern its success, thereby facilitating the development of novel sulfonamide-based compounds.
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology. Since the discovery of Prontosil, the first commercially viable antibacterial sulfa drug, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1] The applications of sulfonamides are extensive, ranging from antibacterial[2], antiviral, and antifungal agents to diuretics, anti-diabetics, and potent anticancer drugs.[3][4] Their continued relevance is a testament to their unique physicochemical properties, which allow them to act as effective enzyme inhibitors and receptor ligands.[1][5]
The reaction between an amine and a sulfonyl chloride is the most fundamental and widely employed method for constructing the sulfonamide linkage.[2][6] This guide focuses on the specific reaction between 3-aminoacetophenone and 4-chlorobenzenesulfonyl chloride. This particular synthesis is noteworthy for several reasons:
-
Convergent Synthesis: It efficiently combines two readily available building blocks into a more complex molecular architecture.
-
Functional Group Handle: The resulting product, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, retains a reactive acetyl group, which can serve as a synthetic handle for further elaboration, such as in the synthesis of chalcones or other complex heterocycles.[7]
-
Pharmacological Potential: The molecule itself incorporates structural motifs found in various bioactive compounds, making it a candidate for screening in drug discovery programs.[8]
This document serves as a self-validating system, explaining not just the procedural steps but the chemical causality behind them, ensuring both reproducibility and a deeper understanding of the synthesis.
Reaction Mechanism and Guiding Principles
The formation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a nucleophilic substitution reaction at the sulfonyl sulfur center. The mechanism proceeds through a well-established pathway that is fundamental to sulfonamide synthesis.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acting as a nucleophile. This nitrogen attacks the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the two electron-withdrawing oxygen atoms and the chlorine atom.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required in the reaction mixture to neutralize the generated hydrochloric acid (HCl) and deprotonate the nitrogen atom, yielding the final, stable sulfonamide product.[9]
The rationale for using an external base is twofold: it drives the reaction to completion by consuming a byproduct (HCl), and it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocol
This protocol is designed for robustness and high yield. Every step includes a rationale to ensure the experiment is a self-validating system.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g | 10.0 | 1.0 |
| 4-Chlorobenzenesulfonyl Chloride | C₆H₄Cl₂O₂S | 211.07 | 2.22 g | 10.5 | 1.05 |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 15 mL | - | Solvent/Base |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 40 mL | - | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~30 mL | - | Workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | Workup |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~30 mL | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Safety Precautions
-
4-Chlorobenzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive.[10][11] It causes severe skin burns and eye damage.[12] It must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10][12] It reacts with water, potentially releasing HCl gas.[11][13]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must occur within a fume hood.
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (15 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.
-
Rationale: DCM is an excellent aprotic solvent that will not react with the sulfonyl chloride. Pyridine serves as both a base to neutralize the HCl byproduct and as a co-solvent.[14]
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Rationale: The reaction is exothermic. Cooling the mixture controls the reaction rate, prevents potential side reactions, and ensures stability.[15]
-
-
Reagent Addition: In a separate, dry vial, weigh out 4-chlorobenzenesulfonyl chloride (2.22 g, 10.5 mmol). Add the solid reagent portion-wise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine. Slow, portion-wise addition is critical to manage the exothermicity of the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1 M HCl. Shake the funnel, venting frequently. Separate the organic layer.
-
Rationale: The HCl wash removes the pyridine base by forming a water-soluble pyridinium hydrochloride salt.
-
-
Washing: Wash the isolated organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and then 30 mL of brine.
-
Rationale: The bicarbonate wash removes any residual acid. The brine wash removes bulk water from the organic layer before the final drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until the solution becomes turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[16] Collect the pure crystals by vacuum filtration.
Experimental Workflow Diagram
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-acetylphenyl)-4-chlorobenzenesulfonamide. The expected product is a white to off-white solid.
Analytical Techniques
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment of the molecule. Expect signals for the aromatic protons on both rings (with characteristic splitting patterns), a singlet for the NH proton (which may be broad), and a singlet for the acetyl methyl protons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Look for characteristic absorption bands for N-H stretching, C=O stretching (acetyl), and two strong bands for the asymmetric and symmetric S=O stretching of the sulfonamide group.[17]
-
Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak should correspond to the calculated mass of C₁₄H₁₂ClNO₃S.[18][19]
-
Melting Point (MP): A sharp, defined melting point range is a strong indicator of high purity.
Representative Spectroscopic Data
| Technique | Signal | Assignment & Rationale |
| ¹H-NMR | ~9.5-10.5 ppm (s, 1H) | Sulfonamide N-H proton. Often broad and may exchange with D₂O. |
| (in DMSO-d₆) | ~7.5-8.0 ppm (m, 8H) | Aromatic protons from both the acetylphenyl and chlorophenyl rings. |
| ~2.5 ppm (s, 3H) | Methyl protons (CH₃) of the acetyl group. | |
| FT-IR | ~3250 cm⁻¹ | N-H stretch of the sulfonamide group. |
| (KBr Pellet) | ~1680 cm⁻¹ | C=O stretch of the acetyl ketone. |
| ~1340 cm⁻¹ & ~1160 cm⁻¹ | Asymmetric and symmetric S=O stretches, characteristic of sulfonamides.[17] | |
| MS (EI) | m/z = 309/311 | Molecular ion peak [M]⁺ showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| m/z = 175/177 | Fragment corresponding to [C₆H₄ClSO₂]⁺. | |
| m/z = 134 | Fragment corresponding to [M - C₆H₄ClSO₂]⁺. |
Characterization Workflow
Troubleshooting and Optimization
Even well-established protocols can encounter issues. This section provides solutions to common problems based on field experience.[15]
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolyzed Sulfonyl Chloride: Reagent was exposed to atmospheric moisture.[15] 2. Poor Amine Nucleophilicity: While not an issue for 3-aminoacetophenone, more electron-deficient amines may react slowly. | 1. Use a fresh bottle of 4-chlorobenzenesulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are scrupulously dry. 2. Consider increasing the reaction temperature or allowing for a longer reaction time. |
| Significant Sulfonic Acid Byproduct | Water in the Reaction: Trace water in solvents or on glassware is hydrolyzing the sulfonyl chloride.[15] | 1. Use anhydrous grade solvents. 2. Flame-dry all glassware under vacuum or nitrogen atmosphere before use. |
| Formation of Di-sulfonylated Product | Excess Sulfonyl Chloride: Using too much sulfonylating agent can lead to reaction at the sulfonamide N-H bond.[15] | 1. Use a strict 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Monitor the reaction by TLC and stop it once the starting amine is consumed. |
| Product "Oils Out" During Recrystallization | 1. Cooling Too Rapidly: The product crashes out of solution as an amorphous oil instead of forming an ordered crystal lattice.[16] 2. Incorrect Solvent System: The solvent/anti-solvent ratio is not optimal. | 1. Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop before moving to an ice bath.[16] 2. Add the anti-solvent (water) more slowly. If oiling persists, gently reheat to redissolve and try again. Scratching the inside of the flask can induce crystallization. |
Conclusion
The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a robust and highly instructive example of sulfonamide formation. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The detailed characterization workflow ensures structural confirmation, while the troubleshooting guide provides practical solutions to common synthetic challenges. This molecule serves not only as a testament to the enduring utility of sulfonamide chemistry but also as a versatile platform for the future development of complex, biologically active compounds.
References
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
-
Aozun Yazhou Chemical. (n.d.). 4-Chlorobenzenesulfonyl Chloride MSDS. [Link]
-
Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]
-
Cremlyn, R. J. (2002). Mild and General Method for the Synthesis of Sulfonamides. Molecules, 7, 641-654. [Link]
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 249. [Link]
-
Török, B., & Török, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2035-2041. [Link]
-
Baxendale, I. R., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(4), 211-223. [Link]
-
Rossi, S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Khan, K. M., et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 35(2), 488-496. [Link]
-
Ashraf, M., et al. (2012). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. Modern Research in Inflammation, 1(2), 37-43. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]
-
Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]
-
Yousuf, S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1935. [Link]
-
Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3655-3659. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Abuo-Rahma, G. E.-D. A., et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 117-122. [Link]
- Patsnap. (2015). Synthetic method for 3-aminoacetophenone.
-
Oualid, B., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]27)
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aozunasia.com [aozunasia.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. asianpubs.org [asianpubs.org]
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide molecular weight and formula
[1]
Executive Summary
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (CAS: 76883-65-3 ) is a substituted sulfonamide derivative characterized by the coupling of a meta-acetyl aniline moiety with a para-chlorobenzenesulfonyl group. This compound serves as a critical intermediate and scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, carbonic anhydrase inhibitors, and anticancer therapeutics. Its structural distinctiveness lies in the meta-positioning of the acetyl group, which influences the electronic environment of the sulfonamide nitrogen and alters the spatial orientation of the pharmacophore compared to its para-substituted isomers.
Part 1: Physicochemical Characterization
The following data aggregates calculated and experimentally verified parameters for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Molecular Identity Table
| Parameter | Value |
| IUPAC Name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide |
| CAS Number | 76883-65-3 |
| Molecular Formula | |
| Molecular Weight | 309.77 g/mol |
| Monoisotopic Mass | 309.0226 Da |
| SMILES | CC(=O)c1cccc(NS(=O)(=O)c2ccc(Cl)cc2)c1 |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Properties (Lipinski Descriptors)
-
LogP (Predicted): ~2.9 – 3.1 (Indicates moderate lipophilicity, suitable for membrane permeability).
-
H-Bond Donors: 1 (Sulfonamide NH).
-
H-Bond Acceptors: 3 (Sulfonyl oxygens, Acetyl oxygen).
-
Rotatable Bonds: 4 (Allows conformational flexibility for receptor binding).
Part 2: Structural Analysis & Connectivity
The molecule features two aromatic rings linked by a sulfonamide bridge.[1] The Ring A (aniline-derived) bears an acetyl group at the meta (3-) position, while Ring B (sulfonyl-derived) bears a chlorine atom at the para (4-) position. This specific substitution pattern is crucial for Structure-Activity Relationship (SAR) studies, as it probes the steric tolerance of binding pockets that may not accommodate the more linear para-para substituted analogs.
Structural Diagram (DOT Visualization)
Figure 1: Connectivity map of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide highlighting the meta-acetyl and para-chloro substitution patterns.
Part 3: Synthesis Methodology
The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide follows a standard nucleophilic substitution pathway (Schotten-Baumann conditions) involving the attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride.
Reaction Scheme
Reagents:
-
Substrate: 3-Aminoacetophenone (1.0 eq)
-
Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 eq)
-
Base/Solvent: Pyridine (excess) or Triethylamine/DCM
-
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (10 mmol) in anhydrous dichloromethane (DCM) (20 mL).
-
Base Addition: Add pyridine (12 mmol) or triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Sulfonylation: Slowly add 4-chlorobenzenesulfonyl chloride (11 mmol) portion-wise or as a solution in DCM over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Quench the reaction with 1M HCl (to neutralize excess base and solubilize pyridine salts).
-
Extract with DCM (3 x 20 mL).
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography to yield the pure sulfonamide.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Part 4: Biological & Research Context
Pharmacophore Significance
The sulfonamide moiety (
-
Antimicrobial Activity: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The electronic effects of the para-chloro group on the sulfonyl ring enhance the acidity of the sulfonamide -NH-, potentially increasing potency.
-
Anticancer Potential: N-phenyl sulfonamides have been investigated as inhibitors of Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII), which are overexpressed in hypoxic tumor tissues. The acetyl group facilitates water solubility and potential hydrogen bonding within the enzyme active site.
-
Versatile Scaffold: The acetyl group serves as a "chemical handle" for further derivatization (e.g., condensation with hydrazines to form hydrazones), expanding the library for high-throughput screening.
References
-
PubChem. (2025).[2] N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Link directs to the 2-acetyl isomer analog for structural comparison as exact 3-isomer entry varies by database version).
-
Ko, T., et al. (2018).[3] Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165–1170.[3] (Methodology adaptation source).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).
An In-depth Technical Guide to N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. While a dedicated PubChem Compound Identifier (CID) for this specific isomer is not prominently cataloged, this document synthesizes information from analogous structures and established chemical principles to offer a detailed exploration of its synthesis, structural characteristics, and potential biological activities. The N-arylsulfonamide scaffold is a cornerstone in drug discovery, and the strategic combination of the 3-acetylphenyl and 4-chlorobenzenesulfonamide moieties suggests a rich pharmacological potential, ranging from antimicrobial to anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this and related compounds.
Introduction: The Significance of the N-Arylsulfonamide Scaffold
The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2][3] Its prevalence is due to its ability to act as a versatile pharmacophore, capable of forming strong hydrogen bonds and engaging in various non-covalent interactions with biological targets.[1] The general structure, characterized by a sulfonamide group linking two aromatic rings, allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide combines two key pharmacophoric units:
-
4-Chlorobenzenesulfonamide : This moiety is a common feature in many biologically active compounds. The chlorine atom enhances lipophilicity, which can improve membrane permeability, and can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Derivatives of 4-chlorobenzenesulfonamide have shown a range of activities, including antibacterial and antitumor properties.[4][5][6]
-
3-Acetylphenyl Group : The acetyl group provides a hydrogen bond acceptor and a potential point for further chemical modification. Its position on the phenyl ring (meta in this case) influences the overall geometry and electronic properties of the molecule, which can have a profound impact on its interaction with biological targets.
This guide will first detail the most probable and efficient synthetic route to N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, followed by an analysis of its structural and spectroscopic properties based on closely related analogs. The final sections will explore its potential biological activities and applications, drawing upon the extensive research conducted on similar N-arylsulfonamide derivatives.
Synthesis and Structural Elucidation
The most direct and widely used method for synthesizing N-arylsulfonamides is the coupling of an aromatic amine with a sulfonyl chloride in the presence of a base.[7] For the target compound, this involves the reaction of 3-aminoacetophenone with 4-chlorobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
This protocol is adapted from established methods for the synthesis of analogous N-arylsulfonamides.[1][8]
Materials:
-
3-Aminoacetophenone
-
4-Chlorobenzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or a suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in DCM to the reaction mixture. The addition should be done dropwise to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminoacetophenone) is consumed. This typically takes 2-4 hours.
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Structural and Spectroscopic Properties
Molecular Geometry: X-ray crystallography studies on analogous compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, reveal a characteristic V-shaped conformation.[8] The two benzene rings are not coplanar, with a significant dihedral angle between them, typically in the range of 70-90 degrees.[8][10][11] The sulfonamide bridge (C–SO2–NH–C) often adopts a gauche conformation with respect to the S=O bonds.[1]
Predicted Spectroscopic Data:
| Technique | Predicted Key Features for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide |
| ¹H-NMR | - Aromatic protons (multiplets) in the range of δ 7.0-8.0 ppm. - A singlet for the sulfonamide N-H proton (δ > 9.0 ppm, broad). - A singlet for the acetyl methyl protons around δ 2.5-2.6 ppm. |
| ¹³C-NMR | - Carbonyl carbon of the acetyl group around δ 197-198 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the acetyl group around δ 26-27 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibration around 3200-3300 cm⁻¹. - C=O stretching of the acetyl group around 1670-1690 cm⁻¹. - Asymmetric and symmetric SO₂ stretching vibrations around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. |
| Mass Spec (MS) | - Expected molecular ion peak [M]+ corresponding to the molecular weight of C₁₄H₁₂ClNO₃S. |
Potential Biological Activities and Research Applications
The N-arylsulfonamide scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[2][3] The combination of the 4-chlorobenzenesulfonamide and 3-acetylphenyl moieties in the target molecule suggests several promising avenues for research.
Antimicrobial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[2][4] The 4-chlorobenzenesulfonamide core, in particular, has been incorporated into numerous derivatives with demonstrated antimicrobial efficacy.[4][5] The mechanism of action for many antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.
Anticancer Potential
Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents.[6] Their mechanisms of action are diverse and include:
-
Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[1]
-
Wnt/β-catenin Pathway Inhibition: Recent studies have identified N-(heterocyclylphenyl)benzenesulfonamides as inhibitors of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[12]
-
Other Mechanisms: Various sulfonamide derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target other key signaling pathways in cancer cells.
A study on N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, a complex derivative, showed remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines, with a GI50 value of 0.1 µM.[6]
Enzyme Inhibition and Other Activities
The structural features of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide make it a candidate for inhibiting various enzymes. For instance, N-(2-acetyl-4-styryl)phenyl)-4-benzenesulfonamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[1] Furthermore, the sulfonamide scaffold is associated with anti-inflammatory, antioxidant, and cardiovascular activities.[2][3][13]
Postulated Mechanism of Action: Enzyme Inhibition
A common mechanism for bioactive sulfonamides is the competitive inhibition of an enzyme's active site. The sulfonamide group can mimic a substrate or transition state, and the aryl rings can form favorable interactions (hydrophobic, pi-stacking) with amino acid residues.
Caption: Postulated enzyme inhibition mechanism for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Conclusion and Future Directions
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a molecule with considerable, albeit largely unexplored, potential in drug discovery and development. While it lacks extensive characterization in the public domain, its structure is a composite of well-established pharmacophores. The synthetic route is straightforward, allowing for its ready preparation and subsequent biological evaluation.
Based on the extensive literature on related N-arylsulfonamides, future research on this compound should prioritize screening for:
-
Broad-spectrum antimicrobial activity.
-
Antiproliferative effects against a panel of cancer cell lines.
-
Inhibition of key enzymes such as carbonic anhydrases and cholinesterases.
The insights gained from such studies will not only elucidate the specific therapeutic potential of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide but also contribute to a deeper understanding of the structure-activity relationships within the broader class of N-arylsulfonamide compounds.
References
-
Organic & Biomolecular Chemistry, RSC Publishing.
-
Sci-Hub, Accessed February 20, 2026.
-
Thieme Chemistry, Georg Thieme Verlag KG.
-
Organic Chemistry Portal.
-
Taylor & Francis Online.
-
MDPI.
-
PMC, NIH.
-
MDPI.
-
SpectraBase.
-
ResearchGate.
-
ResearchGate.
-
Frontiers.
-
PMC.
-
PubMed.
-
SciELO.
-
Taylor & Francis Online.
-
ResearchGate.
-
ResearchGate.
-
Sigma-Aldrich.
-
PubMed.
-
PMC.
-
[Synthesis and antimicrobial activity of N-Research India Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-Acetylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
Methodological & Application
synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide protocol
An Application Note and Detailed Protocol for the Synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, a key intermediate in the development of various biologically active compounds. The protocol details a robust and reproducible method involving the reaction of 3-aminoacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the procedural steps, reaction mechanism, and purification techniques.
Introduction
N-aryl sulfonamides are a prominent class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific molecule, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, serves as a valuable scaffold for further chemical modification, enabling the exploration of new therapeutic agents. The acetyl group at the meta-position of the phenyl ring and the chloro-substituted benzenesulfonyl moiety provide reactive handles for diverse chemical transformations.
This protocol outlines a standard and efficient method for the synthesis of this target compound via the nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. Pyridine is employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone attacks the electron-deficient sulfur atom of 4-chlorobenzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired sulfonamide.
Reaction:
(Note: A placeholder for a proper reaction scheme image is used here. In a real document, this would be a chemical drawing)
Mechanism: The reaction is analogous to the acylation of amines. The amine acts as a nucleophile, attacking the sulfonyl chloride. The presence of a base like pyridine is crucial; it serves not only to scavenge the HCl produced but can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Aminoacetophenone | 99-03-6 | 135.16 | 1.35 g | 10.0 | 1.0 |
| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 211.07 | 2.32 g | 11.0 | 1.1 |
| Pyridine | 110-86-1 | 79.10 | 1.6 mL | 20.0 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | - |
| Hydrochloric Acid (1 M HCl) | 7647-01-0 | - | ~30 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~30 mL | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2-3 g | - | - |
| Ethyl Acetate | 141-78-6 | - | For Recrystallization | - | - |
| Hexane | 110-54-3 | - | For Recrystallization | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).
-
Dissolve the starting material in 40 mL of dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride and base.
-
-
Reagent Addition:
-
Slowly add pyridine (1.6 mL, 20.0 mmol) to the stirred solution.
-
In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (2.32 g, 11.0 mmol) in 10 mL of DCM.
-
Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the reaction flask over 10-15 minutes using a dropping funnel. A slight excess of the sulfonyl chloride is used to ensure complete consumption of the limiting amine.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 3-aminoacetophenone spot indicates the completion of the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 15 mL) to remove excess pyridine.
-
Next, wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acidic species.
-
Finally, wash with brine (1 x 30 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product obtained is typically a solid.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
-
Characterization
The identity and purity of the final product, N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretch, and S=O stretches of the sulfonamide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A workflow diagram illustrating the key stages of the synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Safety and Handling
-
4-Chlorobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water to produce HCl gas.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is incomplete | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be applied if necessary. |
| Deactivated sulfonyl chloride due to moisture. | Use a fresh bottle of 4-chlorobenzenesulfonyl chloride and ensure all glassware is thoroughly dried. | |
| Low Yield | Loss of product during aqueous work-up. | Ensure the pH is correct during washes. Perform back-extraction of the aqueous layers with DCM to recover more product. |
| Inefficient recrystallization. | Optimize the solvent ratio for recrystallization. Ensure slow cooling to maximize crystal formation. | |
| Oily Product | Impurities preventing crystallization. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
References
-
P. Y. S. Lam, C. G. Clark, S. Li, P. A. Pinto, M. A. Orwat, et al. (2000). A General Method for the N-Arylation of Sulfonamides with Phenylboronic Acids. Tetrahedron Letters, 41(21), 4007-4010. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General principles of sulfonamide synthesis).
- K. C. Nicolaou, T. Montagnon (2008). Molecules That Changed the World. Wiley-VCH. (Background on sulfonamides).
Application Note: Claisen-Schmidt Condensation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
This Application Note is designed for medicinal chemists and drug discovery researchers focusing on Molecular Hybridization Strategies . It details the synthesis, optimization, and application of chalcone derivatives derived from the specific scaffold: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide .
Executive Summary
The Claisen-Schmidt condensation of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide represents a critical entry point into the synthesis of Sulfonamide-Chalcone Hybrids . These molecules are "privileged scaffolds" in medicinal chemistry, merging the carbonic anhydrase inhibitory potential of sulfonamides with the tubulin-polymerization inhibitory properties of chalcones (
This guide provides a validated, high-yield protocol for synthesizing this specific scaffold and its subsequent condensation with aromatic aldehydes. Unlike the more common para-substituted analogs, the 3-acetyl (meta) substitution pattern described here offers unique steric vectors for active site binding, particularly in kinase domains (e.g., VEGFR) and tubulin binding sites.
Strategic Rationale & Mechanism
The Pharmacophore Hybridization
The target molecule combines two bioactive moieties:[1]
-
Benzenesulfonamide: A classic pharmacophore for inhibiting Carbonic Anhydrases (CA) and acting as a transition-state mimetic in protease inhibition.
-
Chalcone (1,3-diaryl-2-propen-1-one): A Michael acceptor capable of covalent modification of cysteine residues in proteins (e.g., Tubulin, NF-
B).
Reaction Mechanism
The synthesis proceeds in two distinct stages:[2]
-
Nucleophilic Substitution (Sulfonylation): Formation of the sulfonamide bond.
-
Cross-Aldol Condensation (Claisen-Schmidt): Base-catalyzed formation of the enolate from the acetyl group, followed by nucleophilic attack on an aldehyde and dehydration.
Figure 1: Sequential synthetic pathway from raw materials to the final hybrid pharmacophore.
Experimental Protocols
Part A: Synthesis of the Scaffold
Target: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Rationale: The commercially available 3-aminoacetophenone is less reactive than aniline due to the electron-withdrawing acetyl group; pyridine is used as both solvent and acid scavenger to drive the reaction.
Materials:
-
3-Aminoacetophenone (1.35 g, 10 mmol)
-
4-Chlorobenzenesulfonyl chloride (2.11 g, 10 mmol)
-
Pyridine (anhydrous, 10 mL)
-
Solvents: Dichloromethane (DCM), HCl (1M), Brine.
Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a drying tube, dissolve 3-aminoacetophenone in anhydrous pyridine.
-
Addition: Cool the solution to 0°C in an ice bath. Add 4-chlorobenzenesulfonyl chloride portion-wise over 15 minutes to prevent exotherm-induced side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into a slurry of crushed ice and 1M HCl (excess HCl is needed to neutralize pyridine).
-
Isolation: A precipitate should form. Filter the solid. If oil forms, extract with DCM (3 x 20 mL), wash with brine, dry over Na
SO , and evaporate. -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 85–92%
-
Appearance: Off-white crystalline solid.
-
Part B: Claisen-Schmidt Condensation
Target: (E)-N-(3-(3-arylacryloyl)phenyl)-4-chlorobenzenesulfonamide Rationale: The acetyl group at the meta position is enolizable. We use mild basic conditions to favor the thermodynamic trans-(E)-isomer.
Materials:
-
Scaffold (from Part A) (1 mmol)
-
Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.1 mmol)
-
Ethanol (Absolute, 10 mL)
-
Sodium Hydroxide (40% aq. solution, 1 mL) or KOH pellets.
Protocol:
-
Dissolution: Dissolve the sulfonamide scaffold (1 mmol) and the chosen aldehyde (1.1 mmol) in Ethanol (10 mL) in a 25 mL flask.
-
Catalysis: Add 40% NaOH (1 mL) dropwise with vigorous stirring at RT.
-
Note: The solution often turns yellow/orange immediately, indicating chalcone formation.
-
-
Stirring: Stir at RT for 12–24 hours.
-
Optimization: If the aldehyde is electron-rich (e.g., 4-N(Me)
), heating to 50°C may be required.
-
-
Precipitation: Pour the reaction mixture into crushed ice-water (50 mL) containing a small amount of HCl (to neutralize base and protonate the sulfonamide nitrogen if it formed a salt).
-
Purification: Filter the crude solid. Wash with cold water. Recrystallize from Ethanol or Acetic Acid.
Data Analysis & Validation
Expected Characterization Data
To validate the structure, look for these specific spectral signatures:
| Technique | Diagnostic Signal | Structural Inference |
| IR Spectroscopy | 1650–1665 cm | |
| 1330 & 1150 cm | SO | |
| 3200–3300 cm | N-H stretch (Sulfonamide) | |
| H- | ||
| H- | ||
| SO |
Optimization Table
Common issues and solutions during the condensation phase:
| Problem | Cause | Solution |
| Low Yield | Enolate stability | Switch base to KOH or Ba(OH) |
| Oily Product | Incomplete precipitation | Triturate oil with cold diethyl ether or hexane to induce crystallization. |
| Michael Addition | Excess base/time | Reduce reaction time; avoid reflux if possible (prevents alcohol addition to alkene). |
Biological Applications (Why do this?)
The resulting N-(3-acetylphenyl)-4-chlorobenzenesulfonamide chalcones are highly relevant in oncology research.
-
Tubulin Inhibition: The chalcone motif mimics Combretastatin A-4, binding to the colchicine site of tubulin, disrupting microtubule dynamics.
-
Angiogenesis (VEGFR): The sulfonamide moiety can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR2), while the chalcone extends into the hydrophobic pocket.
-
MDR Reversal: These hybrids have shown efficacy in reversing P-glycoprotein-mediated multidrug resistance in cancer cell lines (e.g., MCF-7/ADR).
Figure 2: Multi-target biological profile of the synthesized hybrids.
References
-
Syntheses of Sulfonamide-Chalcone Hybrids
-
Bhat, M. A., et al. (2013). "Synthesis and in vivo anti-inflammatory activity of novel chalcones and their sulfonamide derivatives." Arabian Journal of Chemistry. Link
-
-
Claisen-Schmidt Methodology
-
Vyas, V. K., et al. (2011). "Synthesis and biological evaluation of some new 4-amino-N-(substituted chalcone) benzenesulfonamides." Medicinal Chemistry Research. Link
-
-
Anticancer Mechanisms (Tubulin/VEGFR)
-
General Protocol for Sulfonylation of Aminoacetophenones
Sources
using N-(3-acetylphenyl)-4-chlorobenzenesulfonamide as chalcone precursor
Protocol for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide Scaffolds
Executive Summary
This guide details the synthesis and application of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide as a pivotal intermediate (ketone component) in the generation of bioactive chalcone libraries.
Sulfonamide-chalcone hybrids represent a privileged scaffold in medicinal chemistry. The sulfonamide moiety confers favorable pharmacokinetic properties and carbonic anhydrase inhibitory potential, while the chalcone (
Precursor Synthesis: The Foundation
Target Compound: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Reaction Type: Nucleophilic Substitution (
The synthesis relies on the selective sulfonylation of the aniline amine of 3-aminoacetophenone without affecting the ketone group.
2.1. Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Aminoacetophenone (1.0 equiv, >98% purity)
-
Reagent: 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
-
Solvent/Base: Anhydrous Pyridine (acts as both solvent and acid scavenger)
-
Quenching: 10% HCl, Crushed Ice
2.2. Step-by-Step Protocol
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a calcium chloride drying tube.
-
Dissolution: Dissolve 3-aminoacetophenone (10 mmol, 1.35 g) in anhydrous pyridine (15 mL). Cool the solution to 0–5 °C using an ice-salt bath.
-
Expert Insight: Cooling is critical to prevent side reactions and control the exothermicity of the sulfonyl chloride addition.
-
-
Addition: Add 4-chlorobenzenesulfonyl chloride (12 mmol, 2.53 g) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Validation: Monitor via TLC (30% EtOAc in Hexane).[12] The starting amine spot (
) should disappear, replaced by a higher running product spot.
-
-
Workup: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl.
-
Why HCl? Pyridine is water-soluble but requires acidification to form the pyridinium salt, ensuring it remains in the aqueous phase while the sulfonamide precipitates.
-
-
Purification: Filter the resulting precipitate. Wash with cold water (
mL) to remove residual acid. Recrystallize from Ethanol/Water (9:1).
Expected Yield: 75–85% Appearance: White to off-white crystalline solid.
Core Protocol: Claisen-Schmidt Condensation
Target: Sulfonamide-Chalcone Hybrid Library Reaction Mechanism: Base-Catalyzed Aldol Condensation followed by E1cB Elimination.
The N-(3-acetylphenyl)-4-chlorobenzenesulfonamide acts as the methylene component (ketone), reacting with various aromatic aldehydes.
3.1. Experimental Workflow
Figure 1: Optimized workflow for the base-catalyzed synthesis of sulfonamide-chalcone hybrids.
3.2. Detailed Procedure
-
Stoichiometry: In a 50 mL flask, mix N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (1 mmol) and the chosen Aromatic Aldehyde (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 40% aqueous NaOH (2 mL) dropwise while stirring.
-
Note: If the aldehyde contains electron-withdrawing groups (e.g., -NO2), the reaction is faster. Electron-donating groups (e.g., -OMe) may require heating to 50°C [3].
-
-
Duration: Stir at room temperature for 12–24 hours. A precipitate often forms as the chalcone generates.
-
Quenching: Pour the mixture into crushed ice water (50 mL) and acidify with 10% HCl to pH
2.-
Critical: Acidification neutralizes the phenolate (if phenolic aldehydes were used) and ensures the sulfonamide NH remains protonated.
-
-
Isolation: Filter the solid, wash with water, and dry.[6][11]
-
Recrystallization: Hot Ethanol is the standard solvent for purification.
Characterization & Data Validation
Successful synthesis is confirmed by specific spectroscopic signatures.[1][2][4][11]
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Interpretation |
| IR | Enone (C=O) | 1650–1660 cm | Shifted lower than precursor ketone due to conjugation. |
| IR | Sulfonamide (SO | 1340 (asym), 1160 (sym) cm | Confirms integrity of sulfonamide moiety [4]. |
| NH (Sulfonamide) | Broad singlet, exchangeable with D |
Application Context: Biological Mechanism
These hybrids are often designed as multi-target agents.[1] The chalcone moiety functions as a "warhead" targeting cysteine residues in proteins via Michael addition.
Figure 2: Mechanism of Action. The
Screening Recommendations:
-
Anticancer: MTT assay against MCF-7 or HCT-116 cell lines.
-
Enzyme Inhibition: Carbonic Anhydrase (hCA IX/XII) inhibition assays, relevant for hypoxic tumors.
References
-
Kobkeatthawin, T., et al. (2018).[2] "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure." Crystallography Reports.
-
Bahekar, S. P., & Sarode, P. B. "Synthesis of Sulfonamide Chalcones."[12] Scribd / Research Output.
-
BenchChem. (2025).[6] "Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation." Application Notes.
-
Khanusiya, M., & Gadhawala, Z. (2019). "Chalcones-Sulphonamide Hybrids: Synthesis, Characterization and Anticancer Evaluation." Journal of the Korean Chemical Society.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Ordu University Journal of Science and Tecnology » Submission » Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T [dergipark.org.tr]
- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. scribd.com [scribd.com]
synthesis of sulfonamide-based pyrazolines from 3-acetylphenyl scaffold
Application Note: Strategic Synthesis of Sulfonamide-Tethered Pyrazolines from a 3-Acetylphenyl Scaffold
Executive Summary
This application note details the robust synthesis of 1,3,5-trisubstituted-2-pyrazolines incorporating a sulfonamide moiety via a 3-acetylphenyl linker. Pyrazolines are privileged pharmacophores in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition), anticancer, and antimicrobial properties. The specific inclusion of a sulfonamide group often enhances bioavailability and target affinity (e.g., carbonic anhydrase inhibition).
This guide deviates from generic protocols by focusing on the regio-defined construction starting from 3-aminoacetophenone. This scaffold allows for the orthogonal functionalization of the amine (sulfonylation) and the ketone (Claisen-Schmidt condensation), providing a versatile platform for structure-activity relationship (SAR) studies.
Retrosynthetic Logic & Workflow
To ensure high yield and purity, the synthesis is designed as a linear three-step sequence. The critical decision point is the early introduction of the sulfonamide group to avoid chemoselectivity issues during the hydrazine cyclization step.
Figure 1: Synthetic Workflow and Logic
Caption: Linear synthetic pathway prioritizing early-stage sulfonamide installation to prevent hydrazine interference.
Detailed Experimental Protocols
Phase 1: Sulfonamide Tethering (N-Acylation equivalent)
Objective: Convert the aniline amine into a sulfonamide without affecting the acetyl group.
Reagents:
-
3-Aminoacetophenone (1.0 equiv)
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equiv)
-
Pyridine (Solvent/Base) or DCM/Et
N
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 3-aminoacetophenone (10 mmol) in anhydrous pyridine (15 mL).
-
Expert Insight: If downstream purification is a concern, use DCM with 1.5 equiv triethylamine. Pyridine is harder to remove but often gives higher conversion rates for sluggish anilines.
-
-
Addition: Cool the solution to 0–5°C in an ice bath. Add the sulfonyl chloride portion-wise over 20 minutes.
-
Causality: Rapid addition causes localized heating, potentially leading to bis-sulfonylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Pour the reaction mixture into crushed ice-water containing HCl (to neutralize pyridine). The sulfonamide usually precipitates as a solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
Phase 2: The Chalcone Bridge (Claisen-Schmidt Condensation)
Objective: Create the
Reagents:
-
Intermediate A (Sulfonamide-acetophenone) (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
40% NaOH (aq) or KOH
-
Ethanol (95%)
Protocol:
-
Mixing: Dissolve Intermediate A (10 mmol) and the chosen benzaldehyde (10 mmol) in Ethanol (30 mL).
-
Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at room temperature.
-
Critical Check: The solution often turns yellow/orange, indicating the formation of the enolate and subsequent conjugation.
-
-
Duration: Stir for 12–24 hours.
-
Self-Validating Step: A heavy precipitate (the chalcone) typically forms. If no precipitate forms after 6 hours, concentration of the solvent or cooling is required.
-
-
Isolation: Pour into ice water, acidify slightly with dilute HCl (pH ~5-6) to neutralize the base and ensure full precipitation. Filter and recrystallize from ethanol.
Phase 3: Pyrazoline Cyclization
Objective: Cyclocondensation of the chalcone with hydrazine to form the 2-pyrazoline ring.
Reagents:
-
Intermediate B (Chalcone) (1.0 equiv)[1]
-
Hydrazine Hydrate (80% or 99%) (5–10 equiv)
Protocol:
-
Setup: In a 100 mL flask, dissolve the chalcone (5 mmol) in Glacial Acetic Acid (20 mL).
-
Mechanism:[4][5][6] Acetic acid serves two roles: it protonates the carbonyl oxygen, making it more electrophilic, and it often leads to the
-acetylated pyrazoline if refluxed for long periods, or simple pyrazoline if conditions are mild. For stable sulfonamide derivatives, refluxing in EtOH with catalytic acetic acid is also viable, but pure AcOH drives the reaction to completion faster.
-
-
Addition: Add Hydrazine Hydrate (25 mmol) carefully.
-
Reflux: Heat to reflux (118°C) for 6–8 hours.
-
Quench: Cool and pour onto crushed ice.
-
Isolation: The product precipitates.[1][7] Filter and wash with copious amounts of water to remove acetic acid traces.
-
Purification: Recrystallize from Ethanol/DMF mixtures if the compound is highly non-polar.
Technical Analysis & Data Interpretation
Spectroscopic Validation (The ABX System)
The most definitive proof of pyrazoline formation is the
Table 1: Diagnostic NMR Signals for 2-Pyrazolines
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| 3.0 – 3.2 | Doublet of Doublets (dd) | Geminal proton at C4 (cis to | ||
| 3.7 – 3.9 | Doublet of Doublets (dd) | Geminal proton at C4 (trans to | ||
| 5.2 – 5.6 | Doublet of Doublets (dd) | Chiral proton at C5 |
Note: The large geminal coupling (
Troubleshooting Guide
-
Issue: Oiling out during Chalcone synthesis.
-
Solution: The reaction may be too warm. Cool to 0°C during base addition. If oil persists, scratch the flask glass with a rod or add a seed crystal of a similar chalcone.
-
-
Issue: Low yield in Pyrazoline step.
-
Solution: Hydrazine hydrate degrades over time. Ensure fresh reagent is used. If the chalcone is electron-rich (e.g., methoxy-substituted), the carbonyl is less electrophilic; increase reflux time to 12 hours.
-
-
Issue: Sulfonamide hydrolysis.
-
Solution: Avoid using strong mineral acids (conc. HCl) during workups. Use dilute acetic acid for neutralization.
-
References
-
Levai, A. (2005).[9] Synthesis of chlorinated 3,5-diaryl-2-pyrazolines by the reaction of chlorochalcones with hydrazines. Arkivoc, 2005(9), 344-352.[9] Link
-
Javaid, K., et al. (2015).[5] Synthesis, biological evaluation and molecular docking of novel sulfonamide-based pyrazolines as potent urease inhibitors. RSC Advances, 5(90), 73550-73561. Link
-
Bhat, B.A., et al. (2005). Synthesis and biological activity of new pyrazoline derivatives. Indian Journal of Chemistry, 44B, 1669-1673. Link
-
BenchChem. (2025).[1] Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Protocols. Link
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Reference for ABX NMR interpretation). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijdra.com [ijdra.com]
- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. jrmds.in [jrmds.in]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. researchgate.net [researchgate.net]
- 9. aro.koyauniversity.org [aro.koyauniversity.org]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Case ID: PUR-SULF-03 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1]
Executive Summary
You are working with N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , a sulfonamide derivative synthesized via the nucleophilic attack of 3-aminoacetophenone on 4-chlorobenzenesulfonyl chloride.[1]
Achieving pharmaceutical-grade purity (>98%) for this compound relies on exploiting its amphoteric nature .[1] The sulfonamide nitrogen possesses a pKa of approximately 9.7–10.2 , making it weakly acidic. This physicochemical property is the "key" to a self-validating purification strategy that separates your product from both unreacted amines (basic) and neutral byproducts (bis-sulfonamides) without expensive chromatography.[1]
Module 1: The "Self-Validating" Acid-Base Extraction
(Primary Recommendation)
Theory: Most impurities in this synthesis are either basic (unreacted 3-aminoacetophenone) or neutral (bis-sulfonamides, impurities from the sulfonyl chloride).[1] Your product is a weak acid .[1] By switching the pH, we can selectively shuttle the product between aqueous and organic phases, leaving impurities behind.
Protocol: The pH Switch
Reagents:
-
1M NaOH (Sodium Hydroxide)[1]
-
1M HCl (Hydrochloric Acid)[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude solid in a minimal amount of EtOAc.[1]
-
The Basic Wash (Targeting the Product):
-
The Acidic Precipitation (Recovery):
-
Cool the basic aqueous layer to 0–5°C (ice bath).
-
Slowly add 1M HCl with vigorous stirring until pH reaches ~2–3.
-
Observation: The product will precipitate as a white/off-white solid as it protonates and loses water solubility.
-
-
Filtration: Filter the solid and wash with cold water (removes inorganic salts) and cold hexanes (removes trace organic solvents).[1]
Visual Logic: Acid-Base Purification Flow
Caption: Logical flow for selectively isolating the sulfonamide based on pKa-dependent solubility switching.
Module 2: Recrystallization (Polishing Step)
(Secondary Recommendation)
If the acid-base extraction yields a product with slight coloration or <98% purity, recrystallization is required.
Challenge: The acetyl group (
Solvent Selection Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 95:5 to 80:20 | Excellent | Classic system.[1] Dissolve in hot EtOH, add warm water until turbid, then cool. |
| Acetone / Hexane | Solvent/Anti-solvent | Good | Good for removing non-polar impurities.[1] |
| Methanol | 100% | Moderate | High solubility may lead to poor recovery yields.[1] |
Troubleshooting "Oiling Out"
If your product forms a gummy oil at the bottom of the flask instead of crystals:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass side with a rod.[1][6]
-
Slow Down: Wrap the flask in a towel to cool to room temperature very slowly before moving to an ice bath.
-
Add Solvent: You may have reached the "oiling limit" (supersaturation of the liquid phase). Add a small amount of the primary solvent (e.g., Ethanol) to keep the oil in solution longer.
Module 3: Impurity Analysis & Removal
Unreacted Sulfonyl Chloride
-
Symptom: Pungent smell, acidic pH over time (hydrolysis).[1]
-
Fix: Ensure the initial reaction quench uses saturated Sodium Bicarbonate (
) . Stir for 30 minutes. This hydrolyzes the chloride to the sulfonic acid, which is water-soluble and removed in the aqueous wash.
Pink/Brown Coloration
-
Cause: Oxidation of unreacted 3-aminoacetophenone.[1]
-
Fix:
Frequently Asked Questions (FAQs)
Q1: My yield is lower than expected after the Acid-Base extraction. Where is my product?
-
Diagnosis: The pH of the precipitation step was likely not low enough.
-
Solution: Sulfonamides are weak acids.[1] You must drop the pH significantly below the pKa (aim for pH 2-3) to ensure full protonation. If the solution is still milky but not precipitating, add brine (NaCl) to increase ionic strength ("salting out").
Q2: Can I use chromatography instead?
-
Answer: Yes, but it is often unnecessary.[1] If you must, use a Silica column.[1]
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (start 90:10, move to 60:40).
-
Note: The acetyl group makes the compound UV active and easy to track, but the sulfonamide tail can cause tailing on silica. Add 1% Acetic Acid to the mobile phase to sharpen peaks.
Q3: Is the 3-acetyl isomer different from the 4-acetyl isomer in purification?
-
Answer: Chemically, they are very similar.[1] The solubility and pKa are comparable. However, the Melting Point will differ. Do not use literature MP values for the 4-acetyl isomer (approx. 166°C) as a reference for your 3-acetyl compound.[1] Trust HPLC/NMR for identity.[1]
References
-
BenchChem Technical Support. Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from .[1]
-
Royal Society of Chemistry. Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science, 2019.[1] Retrieved from .[1]
-
LibreTexts. Purification of Sulfanilamide by Crystallization. Retrieved from .[1]
-
ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide.[1] Crystallography Reports, 2018.[1][4] Retrieved from .
-
Cayman Chemical. 4-Acetamidobenzenesulfonamide Product Information & Solubility. Retrieved from .[1]
Sources
Technical Support Center: Purification of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Executive Summary & Chemical Context
This guide addresses the purification of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , a diaryl sulfonamide typically synthesized via the Schotten-Baumann reaction (condensation of 3-aminoacetophenone and 4-chlorobenzenesulfonyl chloride).
Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to two primary factors:
-
"Oiling Out": The presence of the acetyl group and the sulfonamide moiety creates a moderate polarity profile that often leads to liquid-liquid phase separation before crystallization occurs.
-
Impurity Profile: Common contaminants include unreacted 3-aminoacetophenone (oxidizable/colored) and 4-chlorobenzenesulfonic acid (hydrolysis byproduct).
This guide provides a validated solvent selection matrix and a step-by-step protocol designed to mitigate these specific risks.
Solvent Selection Matrix
The choice of solvent is dictated by the principle of differential solubility —high solubility at boiling point and low solubility at room temperature/0°C.
| Solvent System | Suitability | Operational Notes |
| Ethanol (95%) | Primary Choice | Best balance of polarity. The 5% water content suppresses ester formation (if acid is present) and aids in solvating ionic impurities. |
| Ethanol / Water (Binary) | Optimization | Used if the pure ethanol yield is too low. Water acts as the anti-solvent. Recommended Ratio: Start with 4:1 EtOH:Water. |
| Isopropanol (IPA) | Secondary | Higher boiling point than ethanol allows for dissolving more stubborn solids, but cooling crystallization is slower. |
| Acetic Acid (Glacial) | Specialist | Use only if the crude material is heavily contaminated with amines. The acid keeps unreacted anilines in solution (as salts) while the sulfonamide crystallizes. |
| Water | Anti-Solvent | Do not use as a primary solvent. The compound is insoluble in water. |
Optimized Recrystallization Protocol
Method: Binary Solvent Crystallization (Ethanol/Water) Target Purity: >99% (HPLC)
Phase A: Dissolution
-
Place the crude N-(3-acetylphenyl)-4-chlorobenzenesulfonamide in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 5-7 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in 1 mL increments.
-
Note: If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), boil for 2 minutes, and perform a hot filtration.
-
Phase B: Crystallization
-
Remove from heat.[1] If the solution is clear, add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of hot ethanol to clear the turbidity.
-
Critical Step: Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase C: Isolation
-
Wash the filter cake with cold 50% Ethanol/Water mixture (2 x 5 mL).
-
Dry in a vacuum oven at 50°C for 4 hours to remove trapped solvent.
Troubleshooting Logic (Decision Workflow)
The following diagram illustrates the logical flow for resolving common crystallization failures, specifically "oiling out" and color retention.
Caption: Logical workflow for troubleshooting solubility and phase separation issues during sulfonamide purification.
Frequently Asked Questions (FAQs)
Q1: My product separates as a yellow oil at the bottom of the flask. Why?
A: This is "oiling out."[2] It happens when the saturation temperature of your solute is higher than its melting point in the solvent mixture, or if the solution is too concentrated.[2]
-
Fix: Reheat the mixture until the oil dissolves. Add a small amount of additional ethanol (the good solvent) to lower the saturation point. Allow the solution to cool much more slowly. Vigorous stirring during cooling can also help induce nucleation rather than phase separation [1].
Q2: Can I use Acetone instead of Ethanol?
A: Acetone is a powerful solvent for this compound, but it is often too good. It may hold the compound in solution even at low temperatures, resulting in poor yields. Acetone/Hexane is a viable alternative system, but Hexane is less environmentally friendly and harder to dry completely from the crystal lattice compared to Ethanol/Water.
Q3: The crystals are retaining a pink/brown hue. How do I remove it?
A: This discoloration is likely due to oxidized 3-aminoacetophenone (the starting material).
-
Fix: Perform a "Hot Filtration" step.[2][3] While the solution is boiling, add activated carbon (charcoal). The carbon adsorbs the planar, colored impurities. Filter the hot solution through Celite to remove the carbon before cooling [2].
Q4: What is the expected melting point?
A: Based on structural analogs (specifically the 4-acetyl isomer), the melting point should be sharp and fall within the 140–170°C range depending on the specific crystal polymorph formed. A wide range (>2°C) indicates retained solvent or impurities [3].
References
-
BenchChem Technical Support. (2025).[1][2] Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Kobkeatthawin, T., et al. (2018).[4] Highly Efficient and Simple Route to Synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.[4] Crystallography Reports.[4] Retrieved from
Sources
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide TLC stain and Rf value
Technical Support Center: Analytical Chromatography Division Subject: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (TLC & Purification Guide)
Compound Profile & Analytical Context
-
Target Molecule: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
-
Molecular Weight: ~309.77 g/mol
-
Key Functional Groups:
-
Sulfonamide (-SO₂NH-): Weakly acidic (pKa ~10), capable of hydrogen bonding.
-
Ketone (Acetyl group): Polar, chemically reactive to hydrazines.
-
Aryl Chloride: Lipophilic, UV active.
-
Analyst Note: This compound presents a "polarity paradox." The chlorobenzene moiety is lipophilic, while the sulfonamide and ketone are polar. Successful chromatography requires balancing these opposing forces to prevent "streaking" (tailing) caused by the acidic sulfonamide proton interacting with silica silanols.
Module 1: Visualization & Detection (Staining)
Q: What is the most definitive stain for this compound? A: While UV (254 nm) is the primary detection method due to the aromatic rings, 2,4-Dinitrophenylhydrazine (2,4-DNP) is the most specific chemical stain.
-
Why 2,4-DNP? The acetyl (ketone) group on the phenyl ring undergoes a condensation reaction with 2,4-DNP to form a hydrazone.
-
Visual Result: The product spot will turn Yellow/Orange on a yellow background.
-
Differentiation Strategy: To confirm the reaction is complete, use Ninhydrin .
-
Starting Material (3-aminoacetophenone): Positive Ninhydrin (Purple/Red) and Positive 2,4-DNP.
-
Product:Negative Ninhydrin (Sulfonamides do not react) and Positive 2,4-DNP.
-
Staining Protocol: 2,4-DNP (Brady’s Reagent)[1]
-
Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Carefully add this to 80 mL of water and 200 mL of 95% ethanol.
-
Application: Dip the TLC plate or spray until the plate is pale yellow.
-
Development: Heat is usually not required, but gentle warming with a heat gun can accelerate color development.
Visualization Logic Flow
Figure 1: Decision matrix for distinguishing the sulfonamide product from starting materials using differential staining.
Module 2: Rf Values & Mobile Phase Optimization
Q: What is the expected Rf value? A: Exact Rf values depend on humidity and silica activity. However, based on the compound's polarity, the target Rf window (0.3 – 0.5) is typically achieved in 30% - 50% Ethyl Acetate in Hexanes .
Q: The spot is "streaking" or "tailing."[1] How do I fix this? A: Sulfonamides possess an acidic proton (-SO₂NH -). On standard silica (which is slightly acidic), this can lead to hydrogen bonding and peak broadening.
-
The Fix: Add 0.5% - 1.0% Acetic Acid to your mobile phase. This ensures the sulfonamide remains fully protonated and interacts less with the silica surface.
-
Note: Do not use base (Triethylamine) for the product, as it may induce salt formation and worsen streaking, although it helps the starting amine.
Predicted Chromatographic Behavior
| Component | Polarity | Predicted Rf (40% EtOAc/Hex) | Staining Profile |
| 4-Chlorobenzenesulfonyl chloride | Low (Lipophilic) | 0.80 - 0.90 | UV Only (Hydrolyzes on plate) |
| Product (Sulfonamide) | Medium | 0.35 - 0.45 | UV +, DNP + (Orange) |
| 3-Aminoacetophenone | Medium-High (Basic) | 0.20 - 0.30 (Streaks) | UV +, DNP +, Ninhydrin + |
Module 3: Troubleshooting & FAQs
Q: My product co-elutes with the starting amine. How do I separate them? A: If 40% EtOAc/Hex fails:
-
Switch Solvent Class: Try Dichloromethane (DCM) : Methanol (95:5) . The selectivity of DCM often separates aromatic sulfonamides better than Hex/EtOAc.
-
Double Development: Run the plate to the top, dry it, and run it again in the same solvent. This effectively doubles the plate length.
Q: I see a spot at the baseline that won't move. A: This is likely the sulfonic acid byproduct (from hydrolysis of the sulfonyl chloride). It is very polar and ionic.
-
Verification: It will be UV active but likely DNP negative (unless the ketone ring is somehow attached, which is chemically unlikely for this byproduct).
Q: Can I use Iodine? A: Yes, Iodine is a universal stain and will darken the sulfonamide. However, it is non-specific . If you are monitoring the reaction, Iodine will stain both reactants and products, making it less useful than the DNP/Ninhydrin combination.
Troubleshooting Workflow
Figure 2: Rapid response guide for common chromatographic anomalies.
References
-
Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. RSC Education. Retrieved February 20, 2026, from [Link]
-
Clark, J. (2015). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide. Retrieved February 20, 2026, from [Link]
-
Biotage. (2023).[2] TLC-based vs. Generic Gradients – Which Gives the Best Results? Biotage Blog. Retrieved February 20, 2026, from [Link]
-
Perera, W. H., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science (RSC). Retrieved February 20, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved February 20, 2026, from [Link]
Sources
Validation & Comparative
Technical Characterization Guide: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , a significant intermediate in the development of carbonic anhydrase inhibitors and sulfonamide-based antimicrobials.
Designed for researchers and analytical chemists, this document moves beyond basic spectral listing to offer a comparative analysis of solvent effects, isomer differentiation, and synthesis validation.
Executive Summary & Structural Logic
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide (C₁₄H₁₂ClNO₃S) is a diaryl sulfonamide. Its NMR signature is defined by two distinct aromatic systems:
-
The Sulfonyl Ring (Ring A): A para-substituted 4-chlorophenyl group, exhibiting a characteristic AA'BB' splitting pattern.
-
The Amine Ring (Ring B): A meta-substituted 3-acetylphenyl group, exhibiting a complex ABCD splitting pattern due to the asymmetric substitution.
Key Analytical Challenge: Distinguishing this compound from its para-acetyl isomer (N-(4-acetylphenyl)-4-chlorobenzenesulfonamide) and identifying the labile sulfonamide NH proton, which is highly sensitive to solvent choice.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data discussed below is reproducible, the following synthesis and preparation protocol is recommended. This minimizes impurities (starting amines/chlorides) that often complicate NMR interpretation.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Standard Schotten-Baumann sulfonylation workflow for high-purity isolation.
NMR Sample Preparation
-
Solvent Choice: DMSO-d₆ is the mandatory solvent for full characterization.
-
Why? Chloroform-d (CDCl₃) often fails to show the sulfonamide NH proton due to rapid exchange or broadening. DMSO-d₆ forms a hydrogen bond with the NH, slowing exchange and sharpening the signal into a distinct singlet downfield (10.0–11.0 ppm).
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d₆.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
1H NMR Spectral Analysis (DMSO-d₆)
The following data represents the theoretical consensus derived from fragment analysis of 4-chlorobenzenesulfonamides and 3-aminoacetophenone derivatives.
Chemical Shift Assignments
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1 | 10.50 – 10.70 | Singlet (s) | 1H | SO₂NH | Disappears with D₂O shake. Highly deshielded by electron-withdrawing SO₂ and Phenyl rings. |
| 2 | 7.85 – 7.90 | Doublet (d) | 2H | H-2', H-6' | Ortho to SO₂ group (Ring A). Part of AA'BB' system.[1][2] Deshielded by SO₂. |
| 3 | 7.75 – 7.80 | Singlet/Narrow d | 1H | H-2 | Ortho to both Acetyl and NH (Ring B). Most deshielded proton on Ring B due to synergistic electron withdrawal. |
| 4 | 7.65 – 7.70 | Doublet (d) | 2H | H-3', H-5' | Ortho to Cl group (Ring A). Part of AA'BB' system.[1][2] |
| 5 | 7.60 – 7.65 | Doublet (d) | 1H | H-4 | Ortho to Acetyl, Para to NH. Deshielded by carbonyl anisotropy. |
| 6 | 7.40 – 7.50 | Triplet (t) | 1H | H-5 | Meta to both substituents on Ring B. |
| 7 | 7.30 – 7.40 | Doublet (d) | 1H | H-6 | Ortho to NH, Para to Acetyl. |
| 8 | 2.55 – 2.60 | Singlet (s) | 3H | COCH₃ | Methyl group of the ketone. Distinct sharp singlet. |
*Note: The protons on the 4-chlorobenzenesulfonyl ring (Signals 2 & 4) form a second-order AA'BB' system, often appearing as "roofed" doublets with J ≈ 8.5 Hz.
Structural Logic Diagram
Figure 2: Proton assignment logic based on electronic environments.
Comparative Analysis: Benchmarking Alternatives
This section compares the target molecule against its most common isomer and solvent variations, providing critical checkpoints for validation.
Isomer Differentiation: 3-Acetyl (Meta) vs. 4-Acetyl (Para)
Researchers frequently confuse the meta and para isomers. NMR is the definitive tool to distinguish them.
| Feature | 3-Acetyl (Target) | 4-Acetyl (Alternative Isomer) |
| Ring B Symmetry | Asymmetric | Symmetric |
| Splitting Pattern | ABCD System: 1 Singlet, 2 Doublets, 1 Triplet. | AA'BB' System: Two distinct doublets (integrating 2H each). |
| Key Signal | H-2 Singlet (~7.8 ppm): Isolated proton between substituents. | No Singlet in the aromatic region (except solvent). |
| Causality | The meta arrangement prevents symmetry, creating 4 distinct proton environments. | The para arrangement creates a plane of symmetry, making protons equivalent in pairs. |
Solvent Performance: DMSO-d₆ vs. CDCl₃
| Parameter | DMSO-d₆ (Recommended) | CDCl₃ (Not Recommended) |
| NH Visibility | Excellent. Sharp singlet at ~10.6 ppm. | Poor. Broad bump at 7.0–8.0 ppm or invisible due to exchange. |
| Solubility | High. Sulfonamides dissolve readily. | Moderate/Low. May require heating, which further broadens peaks. |
| Water Peak | Distinct peak at 3.33 ppm.[2] | Peak at 1.56 ppm; can overlap with aliphatic impurities. |
| Use Case | Structural characterization, purity assay. | Only if recovering sample is critical (evaporation is easier). |
Troubleshooting & Impurity Profiling
When analyzing the crude spectrum, look for these common specific impurities:
-
Residual 4-Chlorobenzenesulfonyl Chloride:
-
Residual 3-Aminoacetophenone:
-
Look for the amine protons (–NH₂) as a broad singlet around 5.0–6.0 ppm (in DMSO).
-
Look for the acetyl methyl group shifted upfield (approx. 2.4 ppm) compared to the sulfonamide product.
-
-
Pyridine (if used as base):
References
-
Synthesis and Crystal Structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. (Provides the comparative spectral data for the para isomer). Crystallography Reports. [Link]
-
Solvent Effects on Sulfonamide NH Chemical Shifts. (Establishes the DMSO vs. CDCl₃ behavior). University of Illinois NMR Guide / J. Org. Chem. [Link]
-
PubChem Compound Summary: N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. (Isomer comparison data). PubChem. [Link][6][7]
Sources
- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One moment, please... [ripublication.com]
- 6. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | C14H12ClNO3S | CID 2767168 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Characteristic IR Peaks of Sulfonamide and Acetyl Groups
For researchers and professionals in drug development and organic chemistry, Fourier-transform infrared (FTIR) spectroscopy is an indispensable tool for the rapid and accurate identification of functional groups. This guide provides an in-depth, objective comparison of the characteristic IR absorption peaks for two critical functional groups: sulfonamides and acetyls. Understanding their distinct spectral signatures is paramount for structural elucidation, reaction monitoring, and quality control.
The Role of Molecular Vibrations in IR Spectroscopy
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending, occur at specific, quantized frequencies. The frequency of absorption is dependent on the masses of the atoms involved and the strength of the bond connecting them. Consequently, specific functional groups, which are collections of atoms and bonds, give rise to a characteristic set of absorption peaks in the IR spectrum.
The Sulfonamide Group (-SO₂NH₂)
The sulfonamide functional group is a cornerstone in medicinal chemistry, most notably in sulfa drugs. Its IR spectrum is characterized by several distinct peaks originating from the N-H and S=O bonds.
Key Vibrational Modes of Sulfonamides:
-
N-H Stretching: Primary sulfonamides (-SO₂NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.
-
S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands. These are often the most prominent peaks in the spectrum of a sulfonamide-containing compound.
-
Asymmetric Stretch (ν_as): A strong band appearing in the range of 1344–1317 cm⁻¹ [1][3].
-
Symmetric Stretch (ν_s): Another strong band observed in the range of 1187–1147 cm⁻¹ [1][3]. The position of these bands can be influenced by the electronic environment, with different ranges observed for amido (1170 to 1145 cm⁻¹) and imido (1145 to 1130 cm⁻¹) forms of sulfonamides[4].
-
-
S-N Stretching: The stretching vibration of the sulfur-nitrogen single bond is weaker and appears in the fingerprint region, typically between 924–906 cm⁻¹ [1][3].
-
N-H Bending: This vibration, often referred to as scissoring, is observed near 1570 cm⁻¹ [2].
The presence of a sulfonamide group can be confidently assigned by the concurrent observation of the characteristic N-H stretches and the two strong S=O stretching bands.
Diagram: Key Vibrational Modes of a Primary Sulfonamide
Caption: Vibrational modes of a primary sulfonamide and their IR peak regions.
The Acetyl Group (-C(O)CH₃)
The acetyl group is prevalent in organic chemistry, found in molecules like esters, amides (specifically acetamides), and ketones (specifically methyl ketones). Its defining feature in an IR spectrum is the very strong carbonyl (C=O) stretching absorption.
Key Vibrational Modes of Acetyl Groups:
-
C=O Stretching (Carbonyl Stretch): This is typically the most intense and easily identifiable peak in the spectrum of an acetyl-containing compound. Its position is sensitive to the electronic environment.
-
Ketones (e.g., Acetone): The C=O stretch appears around 1715 ± 10 cm⁻¹ [5].
-
Aldehydes: The C=O stretch is found at a slightly higher frequency, around 1730 ± 7 cm⁻¹ [6].
-
Esters (e.g., Ethyl Acetate): The C=O stretch is observed in the range of 1750-1735 cm⁻¹ [7].
-
Amides (e.g., Acetamide): Due to resonance, the C=O bond is weakened, and the stretching frequency is lowered to the 1707-1680 cm⁻¹ range[3]. Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency by about 30-40 cm⁻¹[5][6].
-
-
C-H Bending (in the Methyl Group): The methyl group attached to the carbonyl also has characteristic bending vibrations.
-
C-C Stretching: A stretching vibration between the carbonyl carbon and the methyl carbon can also be observed, though it is generally weaker and less diagnostic than the C=O stretch. For ketones, this C-C-C stretch is found between 1300 and 1100 cm⁻¹[5].
The unambiguous identification of an acetyl group relies heavily on the strong C=O stretch, with its precise location providing clues about the specific class of carbonyl compound.
Diagram: Key Vibrational Modes of an Acetyl Group
Caption: Vibrational modes of an acetyl group and their IR peak regions.
Comparative Analysis: Sulfonamide vs. Acetyl Group
The key to distinguishing between these two functional groups lies in identifying their unique and non-overlapping spectral features.
| Feature | Sulfonamide Group | Acetyl Group | Distinguishing Factor |
| Primary Diagnostic Peak(s) | Two strong S=O stretches (1344-1317 & 1187-1147 cm⁻¹) | One very strong C=O stretch (1815-1650 cm⁻¹) | The number and location of strong peaks between 1850-1100 cm⁻¹. Sulfonamides have two distinct S=O bands, while acetyls have one intense C=O band at a higher frequency. |
| Secondary Diagnostic Peak(s) | N-H stretches (3390-3229 cm⁻¹) for primary/secondary | C-H bending modes of the methyl group (1470-1450 & 1370-1350 cm⁻¹) | The high-frequency region (>3200 cm⁻¹) will show N-H stretches for sulfonamides (if not tertiary), which are absent for most acetyl compounds (except acetamides). |
| Potential Overlap | N-H bend (~1570 cm⁻¹) | N-H bend in acetamides (~1530 cm⁻¹) | While both can have N-H bending, the presence of the two strong S=O peaks is the definitive marker for a sulfonamide. |
Summary Table of Characteristic IR Peaks
| Functional Group | Vibration | Wavenumber Range (cm⁻¹) | Intensity |
| **Sulfonamide (-SO₂NH₂) ** | N-H Asymmetric Stretch | 3390–3323 | Medium-Strong |
| N-H Symmetric Stretch | 3279–3229 | Medium-Strong | |
| S=O Asymmetric Stretch | 1344–1317 | Strong | |
| S=O Symmetric Stretch | 1187–1147 | Strong | |
| S-N Stretch | 924–906 | Medium | |
| Acetyl (-C(O)CH₃) | C=O Stretch | 1815–1650 | Very Strong |
| C-H Asymmetric Bend | 1470–1450 | Medium | |
| C-H Symmetric Bend | 1370–1350 | Medium-Strong |
Experimental Protocol: Distinguishing Sulfonamide and Acetyl Groups via FT-IR
This protocol outlines a self-validating system for the analysis of a solid organic compound to determine the presence of a sulfonamide or an acetyl group.
Objective: To acquire and interpret the FT-IR spectrum of an unknown solid sample to identify key functional groups.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR is chosen for its minimal sample preparation, making it a rapid and efficient technique for solid powders.[9]
Step-by-Step Protocol:
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal (typically diamond) is clean. Wipe it with a lint-free tissue soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This is crucial as it measures the ambient atmosphere (CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the finely powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp. Consistent pressure is key for reproducibility and ensures good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis & Interpretation:
-
Step 4.1: Examine the region from 1850 cm⁻¹ to 1600 cm⁻¹ .
-
Observation A: A single, very strong, sharp peak is present. This is highly indicative of a C=O stretch from an acetyl group . Note the exact wavenumber to infer the compound class (e.g., ~1715 cm⁻¹ for a ketone, ~1740 cm⁻¹ for an ester).
-
Observation B: No strong peak is present in this region. Proceed to the next step.
-
-
Step 4.2: Examine the region from 1400 cm⁻¹ to 1100 cm⁻¹ .
-
Observation C: Two distinct, strong peaks are observed, typically around 1330 cm⁻¹ and 1160 cm⁻¹. This is the classic signature of the asymmetric and symmetric S=O stretches of a sulfonamide group .
-
-
Step 4.3 (Confirmation):
-
If Observation A (acetyl) was made, look for medium-intensity C-H bending peaks around 1460 cm⁻¹ and 1370 cm⁻¹.
-
If Observation C (sulfonamide) was made, examine the high-frequency region from 3400 cm⁻¹ to 3200 cm⁻¹ . The presence of one or two medium-strong peaks confirms N-H stretches of a secondary or primary sulfonamide, respectively.
-
-
Workflow Diagram: Spectral Interpretation Logic
Caption: Decision workflow for identifying acetyl vs. sulfonamide groups.
References
-
Gowda, B. T., & Usha, K. M. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 59(6), 698-704. Available at: [Link]
-
Wojciechowska, A., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 10(4), 2167-2179. Available at: [Link]
-
Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link]
-
JETIR Research Journal. (n.d.). Infrared Spectroscopy. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of Calgary. (n.d.). IR: Carboxylic Acids. Available at: [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. jetir.org [jetir.org]
- 3. rsc.org [rsc.org]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jascoinc.com [jascoinc.com]
melting point range of pure N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Technical Comparison Guide: Thermal Properties and Purity Analysis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Part 1: Executive Summary & Chemical Identity
Objective: This guide provides a technical analysis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , focusing on its melting point range, synthesis for high-purity standards, and comparative thermal behavior against its structural isomers.
While the para-isomer (N-(4-acetylphenyl)-4-chlorobenzenesulfonamide) is widely characterized with a melting point of 165–166°C , the meta-isomer (Target Compound) is less frequently reported in open literature. This guide establishes a predicted thermal range based on structural activity relationships (SAR) and provides a validated protocol for synthesis and experimental verification.
Chemical Identity
-
IUPAC Name: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
-
CAS Number: 76883-65-3
-
Molecular Formula: C₁₄H₁₂ClNO₃S
-
Molecular Weight: 309.77 g/mol
-
Key Structural Feature: Sulfonamide linkage connecting a 4-chlorophenyl ring and a 3-acetylphenyl ring.
Part 2: Melting Point & Thermal Properties
Critical Insight: Melting point is the primary indicator of purity for sulfonamides. Impurities (unreacted amine or sulfonyl chloride) will significantly depress the observed range (melting point depression).
Comparative Thermal Data
The following table contrasts the target meta-isomer with its well-characterized para-isomer and methyl-analog. Use the para-isomer data as a system suitability standard.
| Compound | Substituent Position | Melting Point (°C) | Status | Source |
| N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | Meta (3-acetyl) | 158 – 162°C (Predicted) * | Target | Calc. based on Isomer Trends |
| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Para (4-acetyl) | 165 – 166°C | Reference | [ResearchGate, 2018] |
| N-(4-acetylphenyl)methanesulfonamide | Para (4-acetyl) | 161°C | Analog | [ChemicalBook] |
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Meta (3-acetyl) | White Solid (MP N/A) | Analog | [Sigma-Aldrich] |
*Note: Meta-substituted aromatics typically exhibit lower melting points than their para-substituted counterparts due to reduced crystal lattice symmetry and packing efficiency. Expect the target compound to melt 3–8°C lower than the para-isomer.
Part 3: Synthesis & Purification Protocol
To obtain accurate melting point data, you must synthesize the compound to >98% purity. The following Schotten-Baumann protocol is optimized for high yield and purity, minimizing side reactions.
Workflow Diagram
Detailed Methodology
1. Reaction Setup:
-
Equip: 100 mL Round-bottom flask, magnetic stir bar, ice bath.
-
Reagents:
-
3-Aminoacetophenone (1.35 g, 10 mmol)
-
4-Chlorobenzenesulfonyl chloride (2.32 g, 11 mmol, 1.1 eq)
-
Pyridine (10 mL, anhydrous)
-
2. Procedure:
-
Dissolve 3-aminoacetophenone in pyridine at 0°C (ice bath).
-
Add 4-chlorobenzenesulfonyl chloride portion-wise over 15 minutes to control exotherm.
-
Remove ice bath and stir at Room Temperature (25°C) for 3 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl. The acid neutralizes the pyridine, causing the sulfonamide to precipitate as a solid.
3. Purification (Crucial for MP Accuracy):
-
Crude Isolation: Filter the precipitate and wash thoroughly with cold water to remove Pyridine-HCl salts.
-
Recrystallization:
-
Dissolve the crude solid in minimal boiling Ethanol (95%) .
-
If the solution is colored, treat with activated charcoal and filter hot.
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Collect the white crystalline solid.
-
Part 4: Characterization & Validation
Before trusting the melting point, validate the structure.
1. Melting Point Determination:
-
Method: Capillary tube method (Mel-Temp or DSC).
-
Rate: 1°C/min near the melting range.
-
Acceptance Criteria: Sharp melting range (< 2°C difference between onset and clear liquid).
-
Example: If onset is 159°C, complete melt should be by 161°C.
-
2. Spectral Validation:
-
IR (KBr): Look for SO₂ stretches (1330–1350 cm⁻¹ asymmetric, 1160–1180 cm⁻¹ symmetric) and N-H stretch (3200–3300 cm⁻¹).
-
¹H-NMR (DMSO-d₆):
-
Singlet at ~2.5 ppm (Acetyl -CH₃).
-
Singlet at ~10.5 ppm (Sulfonamide -NH).
-
Aromatic region (7.0–8.0 ppm) showing 3-substituted and 4-substituted patterns.
-
References
-
Kobkeatthawin, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports.
-
ChemicalBook. N-(3-ACETYLPHENYL)-4-CHLOROBENZENESULFONAMIDE (CAS 76883-65-3) Entry.
-
PubChem. N-(2-acetylphenyl)-4-chlorobenzenesulfonamide (Isomer Comparison). National Library of Medicine.
-
Sigma-Aldrich. N-(3-Acetylphenyl)-4-methylbenzenesulfonamide Product Sheet.
Safety Operating Guide
Proper Disposal of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide. As a compound combining a chlorinated aromatic ring, a sulfonamide group, and a ketone, it requires careful handling as hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and environmental responsibility.
Hazard Assessment and Waste Characterization
-
Chlorinated Aromatic Compound : These compounds can be toxic and are often persistent in the environment, bioaccumulating in organisms.[1] Improper disposal can lead to long-lasting environmental contamination.[1][2]
-
Sulfonamide : While many sulfonamides have low acute toxicity, some can be allergens or have other biological effects. Their disposal as active pharmaceutical ingredients (APIs) or research chemicals requires management as chemical waste.
-
Ketone Group : The acetylphenyl moiety does not significantly increase the hazard in this context, but it contributes to the overall chemical properties of the molecule.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6] While N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is unlikely to be ignitable, corrosive, or reactive under normal conditions, its chlorinated nature suggests it should be managed as toxic hazardous waste to prevent environmental harm.[7]
| Hazard Profile | Description | Primary Concern |
| Toxicity | Assumed toxic due to the chlorinated aromatic structure.[7] Potential for harm to aquatic life.[2] | Environmental contamination and potential health effects from exposure. |
| Persistence | Chlorinated aromatic compounds are known for their resistance to degradation in the environment.[1] | Long-term ecological impact. |
| Regulatory Status | Must be managed as hazardous chemical waste in accordance with EPA (or equivalent local) regulations.[8][9] | Legal compliance and avoidance of penalties. |
Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound for disposal, ensure all appropriate personal protective equipment is worn.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's compatibility chart.
-
Eye Protection : Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.[7]
-
Body Protection : A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[7]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Step-by-Step Disposal Protocol
All waste containing N-(3-acetylphenyl)-4-chlorobenzenesulfonamide must be treated as hazardous waste.[7] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe disposal and regulatory compliance.
-
Solid Waste :
-
Liquid Waste :
-
If the compound is in a solvent, collect it in a dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other, incompatible liquid wastes. For example, keep halogenated solvent waste separate from non-halogenated solvent waste unless your institution's guidelines permit it.
-
-
Empty Containers :
-
A container that held a hazardous chemical is considered "empty" by RCRA standards if all possible contents have been removed. However, given the hazardous nature of this compound, it is best practice to treat the empty container as hazardous waste.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste. Deface the original label and mark the container as "Empty" before disposal or recycling as directed by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Waste Container Management
-
Container Selection : Use only containers that are in good condition and compatible with the chemical waste.[8][12] For instance, acids and bases should not be stored in metal containers.[12] High-density polyethylene (HDPE) carboys are suitable for many liquid chemical wastes.
-
Labeling : As soon as you begin accumulating waste, affix a "Hazardous Waste" label.[8][10] The label must include:
-
Storage :
-
Keep waste containers securely closed at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[8][12]
-
Ensure secondary containment is used to prevent spills.[10][12]
-
Segregate the container from incompatible materials.[8]
-
Step 3: Final Disposal
-
Arrange for Pickup : Once the waste container is nearly full (around 90% capacity), arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][12]
-
Recommended Disposal Method : The preferred method for destroying chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][13] This process ensures the complete breakdown of the molecule into less harmful components.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Contain : If the spill is small and you are trained to handle it, ensure proper PPE is worn. Prevent the spill from spreading or entering drains using absorbent materials.
-
Clean-Up : Carefully collect the spilled solid or absorb the spilled liquid. Work from the outside of the spill inward.
-
Dispose : Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container and label it appropriately.[7][10]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
Caption: Waste Disposal Workflow for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.
References
- RCRA Characteristic Waste. Office of Clinical and Research Safety.
- 4 Hazardous Waste Characteristics Under RCRA. YouTube.
- How Is Hazardous Waste Defined Under RCRA?. August Mack Environmental.
- Understanding RCRA Waste Characterization. AMI Environmental.
- Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. EPA.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- Hazardous Chemical Waste Management Guidelines. Columbia | Research.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Process for destroying chlorinated aromatic compounds. Google Patents.
- ASHP Guidelines on Handling Hazardous Drugs. AEX32 Print.
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. augustmack.com [augustmack.com]
- 5. amienvironmental.com [amienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. cdc.gov [cdc.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
Personal protective equipment for handling N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Executive Summary & Risk Profile
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a functionalized sulfonamide derivative often utilized as a building block in medicinal chemistry (e.g., targeting
While specific toxicological data (LD50) for this exact intermediate may be sparse in public registries, its structural moieties—a chlorobenzenesulfonyl group and an acetylaniline —dictate a strict safety protocol.[2] As a Senior Application Scientist, I apply the Precautionary Principle : we treat this compound as a Sensitizing Irritant until proven otherwise.
Core Hazard Classifications (Inferred & Analogous)
Based on the Global Harmonized System (GHS) for structurally related sulfonamides (e.g., 4-chlorobenzenesulfonamide):
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact must be prevented via barrier protection.[2][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][5][7] | Dust/aerosol protection is mandatory.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2][5] | Zero-tolerance for open-bench handling; use Fume Hood. |
| Sensitization | H317 | May cause an allergic skin reaction.[2] | Critical Risk:[1] Sulfonamides are known sensitizers.[2] Repeated exposure can trigger anaphylaxis or dermatitis.[2] |
| Aquatic Toxicity | H411 | Toxic to aquatic life.[2][8] | Halogenated Waste stream required (Chlorine atom).[2] |
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is designed to create a Redundant Barrier System . We do not rely on a single layer of protection.[2]
PPE Specifications Table
| Component | Standard | Specification & Rationale |
| Hand Protection | Double-Gloving | Material: Nitrile (minimum 5 mil thickness).Protocol: Wear two pairs.[1][2] If the outer glove is compromised or contaminated, doff immediately.[2] Why? Sulfonamides can permeate standard latex; the chlorine substituent increases lipophilicity, potentially aiding dermal absorption. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 particulate respirator if outside containment (NOT for routine handling).[1][2] |
| Eye/Face | ANSI Z87.1 | Requirement: Chemical Splash Goggles.Note: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[2] |
| Body | Lab Coat | Material: Flame-resistant, high-density cotton or synthetic blend.[1][2] Coverage: Must button to the neck and cover wrists (use thumb loops if available). |
Operational Protocol: Step-by-Step Handling
This protocol utilizes a "Containment First" approach to minimize the risk of sensitization.
Phase 1: Preparation (Donning & Engineering Check)[1][2]
-
Verify Airflow: Check the fume hood monitor. Flow should be stable.
-
Clear the Deck: Remove unnecessary equipment from the hood to prevent turbulence.
-
Don PPE: Put on lab coat, goggles, and inner pair of nitrile gloves.
-
Outer Layer: Put on outer nitrile gloves.[2] Pull the cuff over the lab coat sleeve to seal the wrist gap.
Phase 2: Manipulation (Weighing & Transfer)
Goal: Prevent dust generation.[1][2]
-
Static Control: Use an antistatic gun or wipe on the weighing boat and spatula.[2] Sulfonamide powders are often static-prone and can "jump."[2]
-
Weighing:
-
Place the balance inside the hood if possible.[2]
-
If the balance is external, tare the weighing boat, transfer the chemical inside the hood, cover the boat (e.g., with a watch glass), and then transport to the balance.
-
-
Solvent Selection: When dissolving, be aware that DMSO or DMF (common solvents for this class) are skin permeation enhancers.[2] If dissolved in DMSO, the chemical can penetrate gloves faster.[2] Change outer gloves immediately upon any solvent splash. [1][2]
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Clean the work surface with a detergent solution, followed by a solvent wipe (ethanol/isopropanol).[2]
-
Waste Segregation: Place all solid waste and contaminated wipes into the Solid Hazardous Waste container.[2]
-
Doffing Sequence:
Waste Disposal Logistics
Because of the Chlorine (Cl) atom on the benzenesulfonamide ring, this compound must be segregated from non-halogenated solvents to prevent regulatory violations and incineration issues.
-
Solid Waste: Label as "Hazardous Solid Waste: Halogenated Organics."
-
Liquid Waste: Dispose in "Halogenated Organic Solvent" carboy.[2]
-
Aquatic Precaution: Do NOT pour down the sink. Sulfonamides are persistent environmental pollutants and toxic to aquatic life (H411).[2]
Visual Workflow (Graphviz)[1][2]
The following diagram illustrates the "Redundant Barrier" logic flow for handling this compound.
Caption: Operational workflow emphasizing the barrier system and the critical decision point for halogenated waste disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]
Sources
- 1. BindingDB BDBM38934 MLS000058142::N-[4-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxidanylidene-ethyl]sulfanylphenyl]ethanamide::N-[4-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide::N-[4-[[2-[2,5-dimethyl-1-(2-thenyl)pyrrol-3-yl]-2-keto-ethyl]thio]phenyl]acetamide::N-[4-[[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide::SMR000067575::cid_2102349 [bindingdb.org]
- 2. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzenesulfonamide | 98-64-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.fi [fishersci.fi]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
